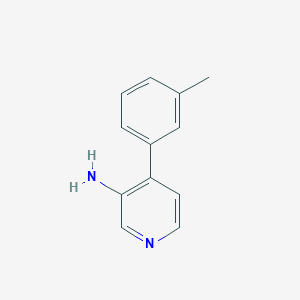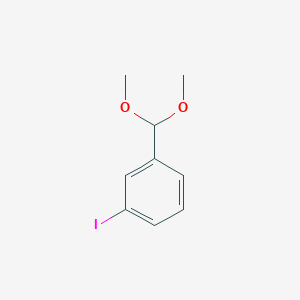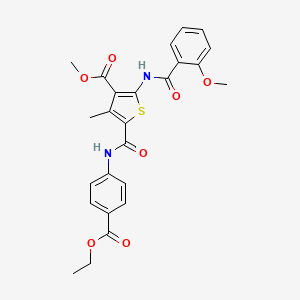
2-Propenoic acid, 2,3,3-trichloro-, 2-methyl-2-(3-nitro-2-pyridinyl)hydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propenoic acid, 2,3,3-trichloro-, 2-methyl-2-(3-nitro-2-pyridinyl)hydrazide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a propenoic acid backbone substituted with trichloro and nitro-pyridinyl groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2,3,3-trichloro-, 2-methyl-2-(3-nitro-2-pyridinyl)hydrazide typically involves multiple steps, starting from readily available precursors. The process often includes:
Halogenation: Introduction of chlorine atoms to the propenoic acid backbone.
Nitration: Addition of a nitro group to the pyridine ring.
Hydrazide Formation: Reaction of the nitrated pyridine with hydrazine derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents can also play a crucial role in optimizing the reaction efficiency.
化学反应分析
Types of Reactions
2-Propenoic acid, 2,3,3-trichloro-, 2-methyl-2-(3-nitro-2-pyridinyl)hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, amines.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted pyridines and different chlorinated propenoic acids.
科学研究应用
2-Propenoic acid, 2,3,3-trichloro-, 2-methyl-2-(3-nitro-2-pyridinyl)hydrazide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the manufacture of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Propenoic acid, 2,3,3-trichloro-, 2-methyl-2-(3-nitro-2-pyridinyl)hydrazide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trichloro group can also participate in electrophilic reactions, further contributing to the compound’s activity.
相似化合物的比较
Similar Compounds
2-Propenoic acid, methyl ester: A simpler ester derivative with different reactivity and applications.
Propanoic acid, 2,2,3-trichloro-, methyl ester: Shares the trichloro substitution but lacks the nitro-pyridinyl group.
2-Propenoic acid, 3-(4-methoxyphenyl)-, methyl ester: Contains a methoxyphenyl group instead of the nitro-pyridinyl group.
Uniqueness
The uniqueness of 2-Propenoic acid, 2,3,3-trichloro-, 2-methyl-2-(3-nitro-2-pyridinyl)hydrazide lies in its combination of trichloro and nitro-pyridinyl groups, which confer distinct chemical and biological properties not found in the similar compounds listed above.
属性
CAS 编号 |
647824-53-1 |
|---|---|
分子式 |
C9H7Cl3N4O3 |
分子量 |
325.5 g/mol |
IUPAC 名称 |
2,3,3-trichloro-N'-methyl-N'-(3-nitropyridin-2-yl)prop-2-enehydrazide |
InChI |
InChI=1S/C9H7Cl3N4O3/c1-15(14-9(17)6(10)7(11)12)8-5(16(18)19)3-2-4-13-8/h2-4H,1H3,(H,14,17) |
InChI 键 |
KATDWEJYKOJHJN-UHFFFAOYSA-N |
规范 SMILES |
CN(C1=C(C=CC=N1)[N+](=O)[O-])NC(=O)C(=C(Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![[(2R)-2-hexadecanoyloxy-3-[(Z)-octadec-8-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12070529.png)

![(5S,6S)-6-Phenyl-5-{4-[2-(pyrrolidin-1-YL)ethoxy]phenyl}-5,6,7,8-tetrahydronaphthalen-2-OL hydrochloride](/img/structure/B12070535.png)
![4-[(Cyclobutylmethoxy)methyl]piperidine](/img/structure/B12070536.png)

